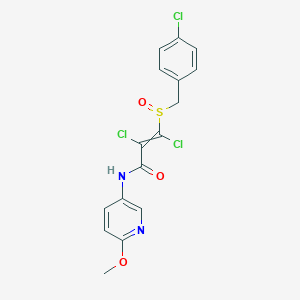
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend des groupes dichloro, chlorobenzylsulfinyl et méthoxypyridinyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une méthode courante implique l'utilisation de réactions de couplage croisé de Suzuki-Miyaura, qui sont connues pour leur efficacité et leur respect de l'environnement . Cette méthode utilise un surfactant dérivé de la vitamine E, TPGS-750-M, dans l'eau pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature disponible. Il est probable que la synthèse à grande échelle suivrait des voies similaires à la synthèse à l'échelle du laboratoire, avec des optimisations pour le rendement et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions chlorées, en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation: Peroxyde d'hydrogène, permanganate de potassium.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution: Méthylate de sodium, tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'alcools ou d'amines.
Applications de la recherche scientifique
Chimie
En chimie, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses banques de produits chimiques pour la découverte et le développement de médicaments.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et l'inhibition. Sa structure en fait un candidat potentiel pour sonder l'activité de diverses enzymes impliquées dans les voies métaboliques.
Médecine
En médecine, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide peut avoir un potentiel en tant qu'agent thérapeutique. Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait la rendre utile dans le traitement de maladies telles que le cancer ou les maladies infectieuses.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une meilleure stabilité thermique ou une résistance mécanique accrue.
Mécanisme d'action
Le mécanisme d'action de (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la cible.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing the activity of various enzymes involved in metabolic pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-méthoxypyridin-3-yl)acrylamide se distingue par sa combinaison de groupes dichloro, chlorobenzylsulfinyl et méthoxypyridinyl. Cette structure unique lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C16H13Cl3N2O3S |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22) |
Clé InChI |
YHPGXJXWMDNSDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


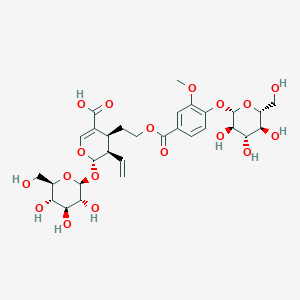
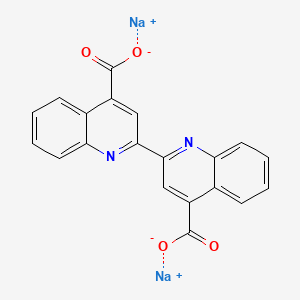
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)


![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
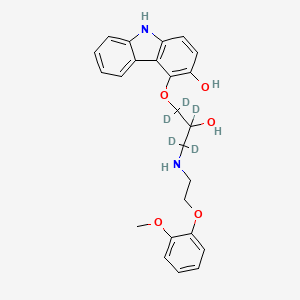
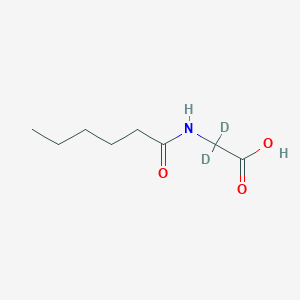
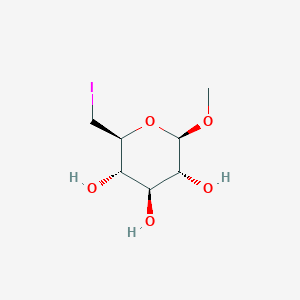

![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
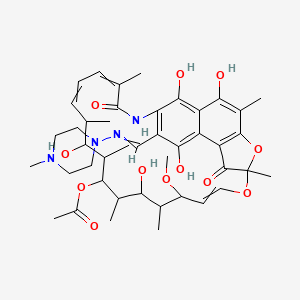
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
